SILVER BIFLUORIDE
Description
Significance of Silver in High-Valent Fluorine Chemistry
Silver's role in high-valent fluorine chemistry is significant due to its ability to form compounds where it exhibits oxidation states of +2 and, more rarely, +3. wikipedia.org While silver most commonly exists in the +1 oxidation state, the extreme electronegativity of fluorine allows for the stabilization of these higher, more reactive oxidation states. wikipedia.orguspex-team.orgnih.gov For instance, silver(II) fluoride (B91410) (AgF₂) is a well-known, albeit rare, example of a silver(II) compound and serves as a potent fluorinating agent. wikipedia.orgwikipedia.orgontosight.ai The Ag²⁺ ion in such compounds is a strong oxidizing agent because of its tendency to be reduced to the more stable Ag⁺ state. ontosight.ai
The study of these high-valent silver fluorides is not just a matter of academic curiosity. These compounds are pivotal in the synthesis of complex fluorinated organic molecules, which have wide-ranging applications in pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comamericanelements.com The reactivity of high-valent silver fluorides enables fluorination reactions that are otherwise difficult to achieve. uic.edu Furthermore, the electronic and magnetic properties of these compounds are of fundamental interest, with some silver fluorides being investigated as potential analogues to cuprate (B13416276) superconductors. uspex-team.orgnih.govacs.orgrsc.org The ability of fluorine to stabilize Ag(II) is in stark contrast to other halogens; the only known dihalide of silver is the difluoride. wikipedia.org In oxides, Ag²⁺ tends to disproportionate into Ag⁺ and Ag³⁺, highlighting the unique role of fluorine in stabilizing the +2 state. nih.govacs.org
Overview of Silver-Fluorine Systems in Contemporary Research
Contemporary research on silver-fluorine systems is an active area, with significant efforts directed towards the synthesis of new compounds and the exploration of their reactivity. uspex-team.org Recent studies have utilized advanced computational methods, such as first-principles evolutionary algorithms, to predict the existence of new, stable silver fluorides under various pressure conditions. uspex-team.orgarxiv.org These theoretical studies have suggested the potential for novel stoichiometries with mixed-valence states of silver, such as Ag⁺/Ag²⁺, which were previously unknown. nih.govarxiv.org
A notable recent development has been the use of mechanochemistry, or ball milling, to synthesize mixed-valent silver(I,II) fluorides, such as Ag₃F₄ and Ag₂F₃. nih.govacs.org This approach avoids the use of hazardous reagents like elemental fluorine or anhydrous hydrogen fluoride, making the synthesis more accessible. nih.govacs.org These novel mixed-valence compounds are of particular interest as they are considered charge-doped equivalents of AgF₂, a property that is highly sought after in the search for new superconducting materials. nih.gov
In the realm of organic synthesis, silver-catalyzed fluorination reactions represent a significant frontier. nih.govdovepress.com Research has demonstrated that silver catalysis can be used for carbon-fluorine bond formation in complex molecules at a late stage of their synthesis. nih.gov This is a challenging transformation, and the development of silver-based catalytic systems offers a new avenue for the synthesis of fluorinated arenes, which are important in medicinal chemistry. nih.gov The proposed mechanism for these reactions often involves high-valent organometallic silver fluoride intermediates. dovepress.com
Distinctions and Interrelationships Among Silver(I) Fluoride, Silver(II) Fluoride, and Silver Bifluoride (AgF₂H) in Academic Discourse
In the academic discourse surrounding silver-fluorine chemistry, it is crucial to distinguish between three key compounds: silver(I) fluoride (AgF), silver(II) fluoride (AgF₂), and this compound (AgF₂H). While related, they possess distinct properties and applications.
Silver(I) Fluoride (AgF) is the most common and stable of the silver fluorides. wikipedia.orgsciencemadness.org Unlike other silver halides, AgF is highly soluble in water. sciencemadness.orgwikipedia.orgquora.com This high solubility is attributed to the significant solvation energy of the small fluoride ion. wikipedia.org It typically appears as a yellow-brown solid. wikipedia.org In organic synthesis, AgF has niche applications as a fluorinating and desilylation reagent. wikipedia.org
Silver(II) Fluoride (AgF₂) is a powerful fluorinating and oxidizing agent. wikipedia.orgontosight.aichemeurope.com It is a rare example of a compound containing silver in the +2 oxidation state. wikipedia.orgwikipedia.org Physically, it is a white or grey crystalline powder that is often seen as black or brown due to impurities. wikipedia.orgchemeurope.com AgF₂ reacts violently with water and is used to fluorinate organic compounds, including aromatic systems. wikipedia.orgchemeurope.com Its high reactivity and cost, however, limit its use to laboratory-scale applications rather than large-scale industrial processes. wikipedia.orgchemeurope.com
This compound (AgF₂H) , also known as silver hydrogen difluoride, has the chemical formula AgF₂H. nih.govsynquestlabs.com It is composed of a silver cation (Ag⁺) and the bifluoride anion ([HF₂]⁻). It is considered a silver(I) salt. The compound is listed with synonyms such as silver hydrogen fluoride and silver monohydrogen difluoride. synquestlabs.com
The interrelationship between these compounds is rooted in the different oxidation states of silver and their reactivity. AgF can be a precursor for the synthesis of AgF₂ through reaction with elemental fluorine. wikipedia.orgchemeurope.com AgF₂ is a key reagent in high-valent fluorine chemistry, enabling reactions that are not possible with the less reactive AgF. This compound, containing the bifluoride ion, represents a different type of silver fluoride salt compared to the simple binary fluorides AgF and AgF₂.
Table 1: Comparison of Silver Fluorides
| Property | Silver(I) Fluoride (AgF) | Silver(II) Fluoride (AgF₂) | This compound (AgF₂H) |
|---|---|---|---|
| Formula | AgF | AgF₂ | AgF₂H |
| Silver Oxidation State | +1 | +2 | +1 |
| Molar Mass | 126.87 g/mol wikipedia.org | 145.87 g/mol wikipedia.org | 146.87 g/mol nih.gov |
| Appearance | Yellow-brown solid wikipedia.org | White or grey crystalline powder (often black/brown due to impurities) wikipedia.orgchemeurope.com | Data not available |
| Solubility in Water | Highly soluble sciencemadness.orgwikipedia.orgquora.com | Decomposes violently wikipedia.orgchemeurope.com | Data not available |
| Key Characteristics | Most common silver fluoride; highly water-soluble unlike other silver halides. wikipedia.orgsciencemadness.org | Strong fluorinating and oxidizing agent; rare example of Ag(II). wikipedia.orgontosight.aichemeurope.com | A salt containing the bifluoride anion ([HF₂]⁻). nih.govsynquestlabs.com |
| Primary Use | Niche applications in organic synthesis (fluorination, desilylation). wikipedia.org | Fluorination of organic compounds, including difficult substrates. wikipedia.orguic.edu | Not widely documented |
Properties
CAS No. |
12249-52-4 |
|---|---|
Molecular Formula |
AgFH+ |
Molecular Weight |
127.875 g/mol |
IUPAC Name |
silver;hydron;fluoride |
InChI |
InChI=1S/Ag.FH/h;1H/q+1; |
InChI Key |
REYHXKZHIMGNSE-UHFFFAOYSA-N |
Canonical SMILES |
[H+].[F-].[Ag+] |
Origin of Product |
United States |
Crystallographic and Spectroscopic Characterization of Silver Bifluoride and High Valent Silver Fluorides
Advanced Structural Elucidation Techniques
The precise arrangement of atoms within the crystal lattice of silver fluorides is determined using advanced diffraction methods. These techniques are crucial for understanding the structure-property relationships in these materials.
Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for determining the crystal structure of materials. For silver fluorides, it has provided precise atomic coordinates, bond lengths, and bond angles, revealing the foundational structural arrangements.
Silver(I) fluoride (B91410) (AgF) has been confirmed to crystallize in the rock salt structure type. nih.goviucr.org A low-temperature, high-resolution SCXRD study reported that AgF adopts the space group Fm-3m. nih.govresearchgate.net At 100 K, the unit-cell parameter was determined to be 4.92171(14) Å, which corresponds to an Ag-F bond length of 2.46085(7) Å. nih.goviucr.orgresearchgate.net
Silver(II) fluoride (AgF₂), a key example of a high-valent silver fluoride, has also been thoroughly investigated by SCXRD. nih.govwikipedia.org These studies revealed that AgF₂ crystallizes in an orthorhombic system with the space group Pbca. nih.gov The structure consists of puckered layers of AgF₄ units, where each silver(II) ion is coordinated to four fluoride ions in a square-planar arrangement. researchgate.net This arrangement is a result of a strong Jahn-Teller distortion, characteristic of d⁹ metal ions like Ag(II). uw.edu.pl The in-plane Ag-F bond lengths are significantly shorter (around 2.07 Å) than the apical Ag-F distances (around 2.58 Å), leading to a distorted octahedral coordination. researchgate.netresearchgate.net
The crystallographic data for these binary silver fluorides are essential for understanding their chemical behavior and for the theoretical modeling of their properties.
Table 1: Crystallographic Data for AgF and AgF₂ from Single-Crystal X-ray Diffraction
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Temperature (K) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| Silver(I) Fluoride | AgF | Cubic | Fm-3m | 4.92171(14) | - | - | - | 100 | nih.govresearchgate.net |
| Silver(II) Fluoride | AgF₂ | Orthorhombic | Pbca | 5.568(1) | 5.831(1) | 5.101(1) | - | Ambient | nih.gov |
For some time, the true oxidation state of silver in AgF₂ was debated, with suggestions that it might be a mixed-valence compound like Ag(I)[Ag(III)F₄]. wikipedia.orgchemeurope.com Neutron diffraction studies were instrumental in resolving this ambiguity. These investigations confirmed that the compound is indeed a true silver(II) fluoride, with silver unequivocally in the +2 oxidation state. wikipedia.orgchemeurope.com
Beyond oxidation state confirmation, neutron diffraction has complemented X-ray diffraction data by providing more accurate positions for the light fluorine atoms in the presence of the heavy silver atom. Powder neutron diffraction has been used to study the structure of AgF and its high-pressure behavior. nih.gov For AgF₂, neutron diffraction studies have refined the crystal structure, confirming the distorted octahedral coordination of the Ag(II) ion and providing precise structural parameters that are consistent with the Jahn-Teller effect. wikipedia.org
The application of high pressure can induce significant changes in the crystal structure of materials, leading to the formation of new polymorphs with distinct properties. nih.govmpic.de Silver fluorides have been the subject of numerous high-pressure studies to explore their phase diagrams and structural transformations.
For AgF, high-pressure powder X-ray and neutron diffraction experiments have shown that the ambient-pressure rock salt structure transforms into a CsCl-type structure at approximately 2.7 GPa. arxiv.org Theoretical calculations and experimental studies confirm that this CsCl-type structure remains stable up to at least 39 GPa. osti.govosti.gov
The high-pressure behavior of AgF₂ is more complex. osti.gov Experimental X-ray diffraction studies, guided by theoretical calculations, have revealed a sequence of phase transitions. osti.gov The ambient-pressure orthorhombic structure (α-AgF₂) transforms into an intermediate orthorhombic layered structure lacking an inversion center, before adopting an unprecedented nanotubular structure at higher pressures. osti.govosti.gov Theoretical studies using density functional theory (DFT) have scrutinized the enthalpies of various potential polymorphs of AgF₂ under pressures up to 50 GPa. uw.edu.pl These calculations suggest that the ambient-pressure α-AgF₂ (space group Pbca) transforms into a layered polymorph δ-AgF₂ (space group Abma) at pressures above 15 GPa. uw.edu.pl
Spectroscopic Investigations of Electronic and Molecular Structures
Spectroscopic techniques probe the energy levels within molecules and materials, providing valuable information about electronic transitions, bonding environments, and molecular structure.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F Magic Angle Spinning (MAS) NMR, is a powerful tool for identifying and quantifying different fluoride environments in solid materials. nih.gov This technique is highly sensitive to the local chemical environment of the fluorine nucleus.
In the context of silver fluorides, ¹⁹F NMR can distinguish between ionic fluoride, covalently bonded fluoride, and various complex fluoride species. frontiersin.org For instance, a comparative study of aqueous solutions of silver(I) fluoride (AgF) and silver diammine fluoride (SDF) using high-resolution ¹⁹F NMR showed significant differences in their spectra. The AgF solution exhibited a very broad F⁻ signal, indicating a rapid exchange of fluoride ions with the Ag(I) center on the NMR timescale. frontiersin.org In contrast, the SDF solution showed a much sharper resonance, similar to that of a "free" fluoride ion, because the silver ion is already complexed by ammonia (B1221849) ligands. frontiersin.org
Solid-state ¹⁹F MAS-NMR has been extensively used to study the reaction products of fluoride compounds, such as SDF, with materials like hydroxyapatite (B223615) (the mineral component of teeth). researchgate.netnih.gov These studies can identify the formation of species like calcium fluoride (CaF₂), fluorapatite (B74983) (FAP), and carbonated fluorapatite (CFAP), with distinct peaks appearing at different chemical shifts. researchgate.netnih.gov For example, peaks around -102 ppm are often assigned to fluorapatite, while signals for CaF₂ appear elsewhere. nih.govresearchgate.net This demonstrates the capability of ¹⁹F MAS-NMR to elucidate the specific nature of fluoride-containing species in complex solid mixtures.
Table 2: Representative ¹⁹F NMR Chemical Shifts for Various Fluoride Species
| Fluoride Species | Typical Chemical Shift (ppm) | Context/Reference |
|---|---|---|
| Fluorapatite (FAP) | -102 to -103 | Reaction product of SDF with hydroxyapatite. nih.govresearchgate.net |
| Carbonated Fluorapatite (CFAP) | -88 | Reaction product of SDF with hydroxyapatite. nih.gov |
| "Free" Fluoride Ion | Sharp signal (e.g., in NaF or SDF solution) | Reference for non-exchanging fluoride. frontiersin.org |
| Silver(I) Fluoride (AgF) | Broad signal | Indicates rapid exchange with Ag(I) in solution. frontiersin.org |
Ultraviolet-Visible (UV-Vis) spectrophotometry is a key technique for characterizing nanomaterials, particularly metallic nanoparticles like those found in nanosilver fluoride preparations. nano-ntp.com Silver nanoparticles exhibit a unique optical phenomenon known as Surface Plasmon Resonance (SPR), which results in a strong absorption of light at a specific wavelength. analis.com.my
The UV-Vis spectrum of a nanosilver fluoride solution typically shows a distinct absorption peak, and the position of this peak can provide information about the size and shape of the silver nanoparticles. analis.com.myspringermedizin.de For many chemically synthesized nanosilver fluoride compounds, this characteristic SPR peak is observed in the range of 400–420 nm, which confirms the presence and formation of silver nanoparticles. analis.com.myscielo.brnih.gov The appearance of a golden-yellow color in the solution is also an indicator of this SPR phenomenon. analis.com.my Different synthesis methods can lead to nanoparticles of varying sizes, which can be reflected in the UV-Vis absorption spectra. analis.com.my For example, one study found that chemically synthesized nanosilver fluoride with a mean particle diameter of 4.99 nm exhibited an absorption band at 400-410 nm, while a different preparation method resulted in smaller particles and no distinct peak in the same region. analis.com.my
Transmission Electron Microscopy (TEM) for Nanoscale Morphologies and Sizes.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are powerful techniques for characterizing the nanoscale morphology and size of silver-containing materials. Studies on silver nanoparticles (AgNPs) synthesized from silver fluoride precursors reveal detailed information about their structure.
For instance, AgNPs produced from silver fluoride at both 25°C and 60°C exhibit a spherical shape. mdpi.com The average diameter of these nanoparticles is approximately 7.0 nm (with a standard deviation of 1.9 nm) when prepared at 25°C, and 7.2 nm (with a standard deviation of 2.7 nm) at 60°C. mdpi.com HRTEM imaging further elucidates the polycrystalline nature of these nanoparticles, showing lattice planes corresponding to {220} and {111} of silver, with interplanar spacings of 1.44 Å and 2.36 Å, respectively. mdpi.com This data confirms the formation of polycrystalline, spherically shaped nanoparticles. mdpi.com
In other studies, silver nanoparticles synthesized via a chemical reduction method were also characterized by TEM. These nanoparticles were found to be monodispersed and pseudospherical with an average size of 46 nm. scielo.org.mx Another study reported spherical nanoparticles with a diameter of less than 20 nm, with an average size of approximately 14.66 nm. scirp.org These findings highlight the capability of TEM to distinguish the size and shape of silver nanostructures. scirp.org
Furthermore, the stability of an experimental silver nanoparticles and fluoride anticaries agent (AgF) was evaluated using TEM, which confirmed its long-term stability. nih.gov The use of in-situ liquid-cell TEM has also allowed for the direct observation of the growth and dissolution of silver nanoparticles, revealing that a concentration gradient can lead to inhomogeneous growth. rsc.org
| Sample | Synthesis Method | Temperature (°C) | Average Size (nm) | Shape | Additional Notes |
| pAgNP-F | Pectin (B1162225) reduction of AgF | 25 | 7.0 (σ = 1.9) | Spherical | Polycrystalline. mdpi.com |
| pAgNP-F | Pectin reduction of AgF | 60 | 7.2 (σ = 2.7) | Spherical | Polycrystalline with {220} and {111} lattice planes observed. mdpi.com |
| AgNPs | Chemical Reduction | Not Specified | 46 | Pseudospherical | Monodispersed. scielo.org.mx |
| AgNPs | Chemical Reduction | Not Specified | 14.66 | Spherical | Diameter < 20 nm. scirp.org |
| AgF solution | Experimental Anticaries Agent | Not Specified | Not Specified | Not Specified | Showed long-term stability. nih.gov |
Application of Raman and Fourier Transform Infrared (FTIR) Spectroscopy in Related Silver Systems.
Raman and Fourier Transform Infrared (FTIR) spectroscopy are valuable tools for investigating the vibrational properties of silver compounds. These techniques provide insights into chemical bonding and molecular structure.
FTIR spectroscopy has been utilized to identify functional groups in various silver-containing systems. For example, in studies of silver-doped hydroxyapatite powders, FTIR spectra revealed vibrational modes corresponding to phosphate (B84403) and hydroxyl groups. mdpi.com Specifically, strong vibration peaks associated with O-H⁻ groups and bands in the 1600–1700 cm⁻¹ and 3200–3500 cm⁻¹ regions, corresponding to water in the crystal lattice, were observed. mdpi.com In another study involving tannic acid-functionalized silver nanoparticles, FTIR spectra showed absorption peaks at 3288 cm⁻¹ and 1643 cm⁻¹, corresponding to hydroxyl and carboxylic functional groups, respectively. acs.org
Raman spectroscopy has been employed to study the effects of different fluorinated compounds on dental enamel. nih.gov This technique allowed for the identification of hydroxyl (OH⁻) and phosphate (PO₄³⁻) functional groups, with the tetrahedral PO₄³⁻ group being representative of the mineral phase in remineralized teeth. nih.gov In the study of silver(I,II) fluorides, Raman spectroscopy, in conjunction with other methods, confirmed the structure of AgI₂AgIIF₄. nih.gov
The combination of both FTIR and Raman spectroscopy provides a more comprehensive understanding of the material's structure. For instance, in the characterization of silver-doped hydroxyapatite, the results from both spectroscopic methods were in agreement, confirming the purity and crystallinity of the powders. mdpi.com Similarly, research on silver fluoridoantimonates utilized both FIR/MIR absorption and Raman spectra to characterize the compounds. rsc.org
| Compound/System | Spectroscopic Technique | Observed Functional Groups/Bands | Wavenumber (cm⁻¹) | Reference |
| Silver-doped hydroxyapatite | FTIR | O-H⁻ stretch, H₂O bending, H₂O stretch | Not specified, 1600-1700, 3200-3500 | mdpi.com |
| Tannic acid-functionalized AgNPs | FTIR | Hydroxyl, Carboxylic | 3288, 1643 | acs.org |
| Demineralized dental enamel | Raman | PO₄³⁻, OH⁻ | 970, 3621 | nih.gov |
| Ag₃(SbF₆)₄ | Raman | ν₁(SbF₆), ν₂(SbF₆), ν₅(SbF₆), Ag(II)-Fb-Sb bridging | 664, 584, 291/268, 494 | rsc.org |
Analysis of Electronic Correlation Effects and Magnetic Properties.
The electronic and magnetic properties of silver bifluoride (AgF₂) and related high-valent silver fluorides are of significant interest due to the presence of silver in unusual oxidation states, particularly Ag²⁺ with its 4d⁹ electron configuration. uspex-team.org This configuration, with one unpaired electron, can lead to magnetic properties and strong electronic correlation effects. uspex-team.org
Electronic Correlation Effects:
Theoretical studies using methods like Density Functional Theory (DFT) and DFT+U have been crucial in understanding the electronic structure of these compounds. uspex-team.org For instance, calculations on Pbca-AgF₂ show it is a metal in DFT but becomes an insulator with a band gap of about 1.2 eV in DFT+U, highlighting the importance of including electronic correlations. uspex-team.org The Jahn-Teller effect, arising from the degenerate d-orbital states, is another important consequence of electronic correlation in these systems. uspex-team.orgaps.org In Ag₃F₅, the previously published crystal structure was found to be unstable due to the Jahn-Teller effect, and a more stable structure with reduced symmetry was identified through DFT+U calculations. aps.org
Magnetic Properties:
Silver(II) fluoride (AgF₂) is paramagnetic at room temperature but transitions to a ferromagnetic state at temperatures below 163 K (-110 °C). wikipedia.org The magnetic properties of mixed-valence silver(I,II) fluorides, such as AgI₂AgIIF₄ and AgIAgIIF₃, have also been investigated. AgI₂AgIIF₄ behaves as a paramagnet down to about 5 K and exhibits a canted antiferromagnetic character below 2.8 K. nih.govacs.org The magnetic susceptibility data for AgIAgIIF₃ also suggests features of a one-dimensional antiferromagnet. nih.govacs.org
First-principles calculations have revealed a strong resemblance between AgF₂ and cuprate (B13416276) superconductors, suggesting that AgF₂ could be a candidate for unconventional high-temperature superconductivity. aps.org The computed spin susceptibility shows a magnetic instability consistent with the experimentally observed antiferromagnetic transition. aps.org
| Compound | Magnetic Behavior | Transition Temperature (K) | Notes | Reference |
| AgF₂ | Paramagnetic to Ferromagnetic | 163 | Becomes ferromagnetic at low temperatures. wikipedia.org | wikipedia.org |
| AgI₂AgIIF₄ | Paramagnetic to Canted Antiferromagnetic | 2.8 | Quasi-one-dimensional canted antiferromagnetic character. nih.gov | nih.gov |
| AgIAgIIF₃ | Antiferromagnetic | 7.3 (deviation from Curie-Weiss) | Features of a one-dimensional antiferromagnet. acs.org | acs.org |
Theoretical and Computational Investigations of Silver Fluorine Systems
Quantum Chemical Methodologies Applied to Silver Fluorides
Quantum chemical methodologies are fundamental to the theoretical study of silver fluorides, offering detailed information about their electronic and geometric properties. These approaches range from methods based on electron density to those that solve the many-electron wavefunction.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. koyauniversity.org It is based on the principle that the ground-state properties of a system are a unique functional of its electron density. cmu.edu DFT has become a popular and versatile tool in materials science due to its balance of accuracy and computational cost. cmu.edu
In the context of silver-fluorine systems, DFT calculations have been employed to explore their electronic properties and phase stability. For instance, spin-polarized DFT calculations using the SCAN (Strongly Constrained and Appropriately Normed) exchange-correlation functional have been used to construct convex hull diagrams. uspex-team.org The SCAN functional has been shown to improve the description of formation energies for the Ag-F system. uspex-team.org Standard DFT calculations using the PBE functional, for example, can sometimes incorrectly predict the stability of experimentally known phases like Fm3̅m-AgF. uspex-team.org
For systems with strong electron correlation, such as those containing Ag²⁺ ions with a 4d⁹ outer electron shell configuration, standard DFT can be insufficient. uspex-team.org The DFT+U method, which incorporates an on-site Coulomb interaction parameter (U) and an exchange interaction parameter (J), provides a better description of these correlation effects. uspex-team.org In studies of silver fluorides, values of U = 5 eV and J = 0.65 eV have been used to investigate magnetic properties and electronic correlations. uspex-team.org These DFT+U calculations are crucial for accurately modeling systems with localized d or f electrons, which are not always well-described by standard DFT approximations.
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods solve the Schrödinger equation and are used to obtain highly accurate information on properties like molecular geometry and potential energy surfaces (PES). nih.govu-szeged.hu A PES is a mathematical representation of a system's energy as a function of its atomic coordinates and is crucial for studying chemical reaction dynamics. nasa.govwhiterose.ac.uk
High-level ab initio calculations have been applied to investigate the molecular structure of silver halide monomers, including silver fluorides. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) have been used to determine the geometries and stabilities of molecules like AgF₂, and AgF₃. nih.gov
For example, the PES of silver trihalides has been investigated, revealing important structural details. nih.gov Due to Jahn-Teller distortion, AgF₃ does not adopt a D₃h symmetric trigonal planar geometry. Instead, its minimum energy structure is a T-shaped molecule with C₂v symmetry. nih.gov This finding highlights the power of ab initio methods in predicting complex molecular geometries that deviate from simple models. For other silver trihalides like AgCl₃ and AgBr₃, the global minimum is an L-shaped structure, indicating that for these compounds, silver is not in a formal +3 oxidation state. nih.gov
Prediction of Novel Silver Fluoride (B91410) Phases and Stoichiometries
A significant application of computational chemistry in materials science is the prediction of new, stable compounds. Theoretical methods have been used to explore the chemical space of the Ag-F system, leading to the prediction of several previously unknown silver fluoride phases. uspex-team.org
To systematically search for stable compounds, researchers employ methods like the first-principles variable-composition evolutionary algorithm. uspex-team.org This approach allows for the prediction of both the crystal structure and the stoichiometry of stable phases without prior experimental knowledge. uspex-team.org By combining evolutionary search algorithms with first-principles energy calculations (typically from DFT), this method can efficiently explore a vast number of potential compositions and structures to identify those with the lowest formation enthalpies. uspex-team.org
This methodology has been successfully applied to the Ag-F system, leading to the prediction of several new stable compounds. uspex-team.org This contrasts with older "fixed-composition" search methods, which were limited to predicting structures for predefined stoichiometries and could miss novel phases. uspex-team.org
The stability of chemical compounds can be significantly altered by external pressure. uspex-team.org Computational studies have investigated the pressure-composition phase diagram of the Ag-F system at pressures up to 300 GPa. uspex-team.org These analyses reveal the thermodynamic stability of various silver fluoride stoichiometries as a function of pressure.
Using the results from evolutionary searches, pressure-composition phase diagrams have been constructed. uspex-team.org These diagrams show that pressure stabilizes a variety of novel silver fluoride compounds. uspex-team.org For example, at zero pressure, two new thermodynamically stable structures, C2/m-Ag₄F₃ and C2/m-Ag₅F₄, were predicted. uspex-team.org As pressure increases, other stoichiometries become stable. The table below summarizes some of the novel silver fluoride phases predicted through these computational analyses. uspex-team.org
| Stoichiometry | Space Group | Pressure Stability Range | Properties |
|---|---|---|---|
| Ag₄F₃ | C2/m | Stable at 0 GPa | Non-magnetic; Ag oxidation state < 1 |
| Ag₅F₄ | C2/m | Stable at 0 GPa | Non-magnetic; Ag oxidation state < 1 |
| Ag₂F | Pmma | Becomes stable at ~65 GPa | Layered structure |
| Ag₃F₄ | I4̅2d | Metastable | Metallic; mixed Ag¹⁺/Ag²⁺ valence |
| Ag₂F₃ | P2₁/m | Metastable | Predicted as "marginally stable" |
Computational Modeling of Silver-Fluorine Interactions and Nanoclusters
Computational modeling is also used to study silver nanoclusters and their interactions, which is relevant for applications in catalysis, sensing, and biomedicine. acs.orgtaylorfrancis.comnih.gov DFT is a primary tool for these investigations, allowing for the study of the geometric and electronic structure of these nanoscale systems. nih.govacs.org
Studies have modeled the early stages of silver nanocluster formation and their interactions with various substrates and molecules. acs.orgresearchgate.net For instance, the kinetics of Agₙ (where n is the number of atoms) nuclei assembly has been studied using DFT to understand the growth of nanoparticles. acs.org These models can determine preferred adsorption sites, nucleation energies, and charge transfer between the cluster and its environment. acs.org
In the specific context of silver-fluorine systems, computational models have been used to investigate silver nanoclusters embedded in fluorine-containing environments. aip.org One study modeled silver nanoclusters (such as Ag₂⁺ and Ag₄²⁺) dispersed in an oxyfluoride glass, where the silver ions are surrounded by fluorine ions within a fluorite-type lattice. aip.org DFT and CASPT2 methods were used to simulate the excitation spectra of these nanoclusters. aip.org Such models are crucial for understanding the optical properties of these materials, where the interaction between the silver cluster and the surrounding fluoride ions dictates the electronic and luminescent behavior. aip.org The geometry of the clusters, such as the Ag-Ag bond lengths and angles, was optimized within the fixed fluoride lattice, demonstrating how the fluorine environment influences the nanocluster's structure. aip.org
Theoretical Insights into Magnetic Properties and Phase Transitions of High-Valent Silver Fluorides
Theoretical and computational investigations have provided profound insights into the intricate magnetic properties and complex phase transitions of high-valent silver fluorides, particularly silver(II) fluoride (AgF₂). These studies, primarily employing Density Functional Theory (DFT) and related methods, have been instrumental in understanding the electronic structure and its influence on the macroscopic properties of these materials.
Recent theoretical research has underscored the striking similarities between the electronic and structural characteristics of AgF₂ and those of lanthanum oxocuprate (La₂CuO₄), a parent compound of high-temperature superconductors. nih.gov This analogy is rooted in the strong antiferromagnetic coupling observed in two-dimensional sheets, which arises from a superexchange mechanism. nih.gov The Jahn-Teller effect, a geometric distortion of a non-linear molecular system that reduces its symmetry and energy, is also a crucial factor in determining the magnetic structure of AgF₂. researchgate.netnih.gov Computational models have demonstrated that the observed orthorhombic phase of AgF₂ is a result of a cooperative distortion driven by a local trigonal Jahn-Teller effect around the silver sites, which in turn creates both geometric and magnetic layering. researchgate.netnih.gov
Theoretical calculations have also been pivotal in predicting the existence and stability of novel silver fluorides with mixed-valence states, such as Ag₃F₄ and Ag₂F₃, which are predicted to be thermodynamically stable under ambient conditions. nih.govresearchgate.net These mixed-valence compounds are of significant interest as they are considered charge-doped equivalents of AgF₂. nih.gov For instance, Ag₂F₅, which contains both Ag²⁺ and Ag³⁺ ions, is predicted to maintain strong one-dimensional antiferromagnetic coupling through a sequence of pressure-induced phase transitions up to 65 GPa. researchgate.net
Magnetic Properties: A Deeper Dive
Computational studies have elucidated the magnetic behavior of various silver fluoride systems. In the common Pbca-AgF₂ structure, the Ag²⁺ ions, with a 4d⁹ electron configuration, possess a magnetic moment of approximately 0.6 μB. uspex-team.org The magnetic interactions in these systems are complex, with calculations showing that different magnetic configurations can have very similar total energies, suggesting the presence of significant spin fluctuations. uspex-team.org This is a key feature that draws parallels to cuprate (B13416276) superconductors. uspex-team.org
The nature of magnetic ordering can be further influenced by the specific crystal structure and the presence of other cations. For example, in the case of Cs₂AgF₄, theoretical models indicate that the ferromagnetic order is a consequence of the asymmetry in the Ag-F-Ag bridges. acs.org In contrast, the absence of certain electronic excited states in compounds like K₂NiF₄ and K₂MnF₄ prevents similar orthorhombic instability, thereby favoring antiferromagnetic ordering. acs.org Theoretical investigations into hypothetical ternary silver fluorides, such as AgMF₄ (where M = Cu, Ni, Co), predict that these compounds would also exhibit magnetic ordering. nih.govresearchgate.net
Calculated Magnetic Moments of Silver Ions in Various Fluoride Compounds
| Compound | Silver Ion | Magnetic Moment (μB) | Computational Method | Reference |
|---|---|---|---|---|
| Pbca-AgF₂ | Ag²⁺ | 0.6 | DFT | uspex-team.org |
| Ag₂F₅ | Ag²⁺ (octahedral) | ~0.5 | DFT+U | uspex-team.org |
| Ag₂F₅ | Ag³⁺ | Non-magnetic | DFT+U | uspex-team.org |
| I4̅2d-Ag₃F₄ | Ag | 0.04 - 0.09 | DFT | uspex-team.org |
Phase Transitions Under Pressure
The behavior of silver fluorides under high pressure has been a significant focus of theoretical research, revealing a rich landscape of structural phase transitions. Computational studies predict that applying pressure can induce transitions to new, stable crystal structures. For instance, in K₂AgF₄, a transition from a low-pressure monoclinic P2₁/c phase to an intermediate-pressure tetragonal I42d structure is predicted at 6 GPa, followed by another transition to a high-pressure triclinic P1 phase at 58 GPa. mdpi.com However, experimental observations suggest that amorphization can occur at pressures as low as several GPa. mdpi.com
For AgF₂ itself, a diamagnetic, mixed-valent β-phase (Ag⁺Ag³⁺F₄) has been computationally investigated and compared to the well-known antiferromagnetic α-phase (Ag²⁺F₂). arxiv.orgarxiv.org While theoretical studies indicate that the α-phase is thermodynamically preferred at all temperatures and pressures of its existence, the β-phase is found to be dynamically stable over a much broader pressure range. arxiv.org
Doping is another avenue explored theoretically to induce phase transitions and modify electronic properties. Computational studies on chemically doped AgF₂ have shown that both electron- and hole-doped systems tend to remain insulating and are resistant to metallization under pressure up to 10 GPa. acs.orgnih.gov A notable prediction is a pressure-induced transition in a hole-doped AgF₂ system (at a doping level of 1/32) between 7.5 and 10 GPa, which involves a redistribution of charge and spin. acs.orgnih.gov
Predicted Pressure-Induced Phase Transitions in Silver Fluoride Systems
| Compound | Initial Phase (Space Group) | Predicted High-Pressure Phase (Space Group) | Transition Pressure (GPa) | Reference |
|---|---|---|---|---|
| K₂AgF₄ | P2₁/c (monoclinic) | I42d (tetragonal) | 6 | mdpi.com |
| K₂AgF₄ | I42d (tetragonal) | P1 (triclinic) | 58 | mdpi.com |
| Ag₂F₅ | Maintains strong 1D antiferromagnetic coupling through a sequence of phase transitions | up to 65 | researchgate.net | |
| h-doped AgF₂ (1/32) | - | Charge and spin redistribution | 7.5 - 10 | acs.orgnih.gov |
Reaction Mechanisms and Advanced Reactivity of Silver Fluorides
Mechanistic Pathways of Fluorination Reactions Catalyzed or Mediated by Silver Species
Silver-catalyzed fluorination reactions offer a unique approach to carbon-heteroatom bond formation, proceeding through mechanisms that differ from traditional cross-coupling reactions. nih.gov While palladium catalysis typically involves two-electron redox cycles, silver catalysis is characterized by one-electron redox chemistry, although metal-metal cooperation in multinuclear silver complexes can facilitate two-electron processes. nih.gov
The formation of carbon-fluorine (C-F) bonds through reductive elimination from high-valent silver complexes is a key step in silver-catalyzed fluorination reactions. nih.govacs.org The development of bench-stable electrophilic fluorinating reagents has been instrumental in accessing these high-valent transition metal species. acs.org
A proposed catalytic cycle for the silver-catalyzed fluorination of arylstannanes involves several key steps. nih.govnih.gov Initially, transmetallation occurs from the aryl stannane (B1208499) to a silver(I) species, forming an arylsilver(I) intermediate. nih.govnih.gov This intermediate may exist as an aggregate with other silver(I) species under the reaction conditions. nih.govnih.gov Subsequent oxidation by an electrophilic fluorinating reagent, such as F-TEDA-PF₆, generates a high-valent arylsilver fluoride (B91410) complex. nih.govnih.gov It is suggested that this high-valent species is a multinuclear complex, possibly a dinuclear Ag(II)-Ag(II) complex. nih.gov This multinuclear arrangement is thought to facilitate the C-F reductive elimination, which can be a challenging step from mononuclear complexes. nih.govnih.gov The metal-metal redox interactions in such a complex may lower the activation barrier for this process. nih.gov Finally, the C-F bond is formed via reductive elimination from this high-valent intermediate, yielding the aryl fluoride product and regenerating the active Ag(I) catalyst. nih.gov This mechanistic pathway, which involves the potential for redox synergy between multiple metal centers, represents a new direction in carbon-heteroatom cross-coupling chemistry. nih.gov
Table 1: Proposed Mechanistic Steps in Silver-Catalyzed Fluorination of Arylstannanes
| Step | Description |
| Transmetallation | An aryl group is transferred from an arylstannane to a Ag(I) center, forming an arylsilver(I) intermediate. nih.govnih.gov |
| Oxidation | The arylsilver(I) species is oxidized by an electrophilic fluorinating reagent to a high-valent arylsilver fluoride complex, potentially a multinuclear species. nih.govnih.gov |
| Reductive Elimination | The high-valent silver complex undergoes C-F reductive elimination to form the final aryl fluoride product and regenerate the Ag(I) catalyst. nih.govnih.gov |
Role of Silver(II) Fluoride (AgF₂) in Oxidative Fluorination
Silver(II) fluoride (AgF₂) is a powerful fluorinating and oxidizing agent. chemeurope.comwikipedia.orgoakwoodchemical.com It is a rare example of a compound containing silver in the +2 oxidation state, as silver typically exists in the +1 state. wikipedia.org This high oxidation state contributes to its strong reactivity.
Silver(II) fluoride is capable of oxidizing noble gases and other small molecules. In anhydrous hydrogen fluoride (HF) solution, AgF₂ oxidizes xenon to xenon difluoride (XeF₂). chemeurope.comwikipedia.orgoakwoodchemical.comthermofisher.inchemdad.com This reaction can be explosive. chemeurope.com The high second ionization potential of silver (21.5 eV), the highest of any metal apart from alkali metals, is consistent with the potent oxidizing power of Ag(II). societechimiquedefrance.fr
AgF₂ also oxidizes carbon monoxide (CO) to carbonyl fluoride (COF₂). chemeurope.comwikipedia.orgoakwoodchemical.comwikipedia.org This reaction provides a convenient method for the synthesis of carbonyl fluoride. wikipedia.org The conversion of [¹¹C]carbon monoxide to [¹¹C]carbonyl difluoride using AgF₂ has been developed for use in positron emission tomography (PET) radiotracer synthesis, demonstrating the efficiency and mild conditions of this transformation. nih.gov
Table 2: Oxidation Reactions of Silver(II) Fluoride
| Reactant | Product | Conditions |
| Xenon (Xe) | Xenon difluoride (XeF₂) | Anhydrous HF solution chemeurope.comwikipedia.orgoakwoodchemical.comthermofisher.in |
| Carbon Monoxide (CO) | Carbonyl fluoride (COF₂) | chemeurope.comwikipedia.orgoakwoodchemical.comwikipedia.org |
Catalytic Cycles and Intermediate Identification in Silver-Catalyzed Fluorination
Understanding the catalytic cycles and identifying the intermediates in silver-catalyzed fluorination is crucial for optimizing these reactions. While silver redox catalysis is less understood than that of metals like palladium, progress has been made in elucidating the mechanistic details. nih.gov
In the silver-catalyzed fluorination of arylstannanes, the proposed catalytic cycle begins with the transmetallation of an aryl group from tin to a silver(I) catalyst, forming an arylsilver(I) species. nih.govnih.gov This is followed by oxidation with an electrophilic fluorinating agent to generate a high-valent arylsilver fluoride complex. nih.govnih.gov This high-valent intermediate, potentially a multinuclear silver complex, then undergoes C–F reductive elimination to yield the aryl fluoride and regenerate the Ag(I) catalyst. nih.govnih.gov The involvement of a multinuclear silver complex is a key feature of this proposed mechanism, as the cooperation between metal centers can facilitate the two-electron redox process of reductive elimination. nih.gov
In other silver-catalyzed reactions, such as the decarboxylative fluorination of carboxylic acids, spectroscopic and kinetic studies have provided evidence for the involvement of a Ag(II) intermediate. researchgate.net The reaction is initiated by the oxidation of a Ag(I)-carboxylate species to a Ag(II) intermediate by an electrophilic fluorinating reagent like Selectfluor. researchgate.net This step is considered to be the rate-limiting step of the reaction. researchgate.net
The identification of intermediates in silver-catalyzed reactions can be challenging. However, in some cases, intermediates have been observed or inferred through various techniques. For instance, in the silver-catalyzed synthesis of (Z)-β-fluoro-vinyl iodonium (B1229267) salts from alkynes, an alkynyl-Ag(I) species was observed by ¹H NMR and identified as a catalytically relevant on-cycle species. nih.gov
Bifluoride (FHF⁻)-Catalyzed Reactions
The bifluoride ion ([FHF]⁻) has emerged as a powerful catalyst in its own right, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. cas.cnnih.gov This anion is formed from the reaction of a fluoride salt with hydrofluoric acid. wikipedia.org
Sulfur(VI) Fluoride Exchange (SuFEx) is a type of click chemistry that involves the exchange of the S-F bond in sulfonyl fluorides (R-SO₂F) or fluorosulfates (R-OSO₂F) with other nucleophiles. cas.cnresearchgate.net While the S(VI)-F bond is kinetically stable, its reactivity can be activated by suitable catalysts. cas.cn
Bifluoride salts, such as potassium bifluoride (K[FHF]), have been developed as highly effective catalysts for SuFEx reactions, particularly for the synthesis of polysulfates and polysulfonates from the reaction of aryl silyl (B83357) ethers with aryl fluorosulfates or alkyl sulfonyl fluorides. cas.cnnih.govresearchgate.net Compared to previously used organosuperbase catalysts, bifluoride catalysts are significantly more active, allowing for much lower catalyst loadings. nih.gov The acidic nature of the bifluoride ion also expands the substrate scope to include aliphatic sulfonyl fluorides. nih.gov The proposed mechanism for bifluoride catalysis involves the activation of the S-F bond, possibly through a hydrogen-bonding interaction. acs.org DFT calculations have supported a mechanism involving a five-coordinate sulfur intermediate. researchgate.net
Table 3: Comparison of Catalysts for SuFEx Reactions
| Catalyst Type | Example | Advantages | Disadvantages |
| Organosuperbases | DBU, BEMP | Effective for some substrates | Can promote side reactions, limited scope nih.govacs.org |
| Bifluoride Salts | K[FHF], Organic Bifluorides | Higher activity, lower catalyst loading, broader substrate scope cas.cnnih.govacs.org | May require anhydrous conditions for some applications researchgate.net |
Halogen Exchange Reactions (e.g., Swarts Reaction) with Silver Fluorides
The Swarts reaction is a well-established method for the synthesis of alkyl fluorides from alkyl chlorides or bromides. byjus.comunacademy.comscienceinfo.comtestbook.com This halogen exchange (halex) reaction is typically facilitated by heating the alkyl halide in the presence of a heavy metal fluoride, such as silver(I) fluoride (AgF) or silver(II) fluoride (AgF₂). byjus.comunacademy.comscienceinfo.com The use of silver fluorides, among other metallic fluorides like CoF₂, Hg₂F₂, and SbF₃, is crucial for achieving good yields. scienceinfo.comquora.com While lighter metal fluorides like NaF and KF can be used, they generally result in significantly lower yields. unacademy.comscienceinfo.com
The mechanism of the Swarts reaction is a straightforward nucleophilic substitution. byjus.comunacademy.com It is often characterized as an Sₙ2-type reaction where the metal-fluorine bond is broken, and a new, more stable carbon-fluorine bond is formed. scienceinfo.com The displaced chlorine or bromine atom then bonds with the silver cation. byjus.comunacademy.com The driving force for this reaction is the formation of a strong C-F bond and the precipitation of the resulting silver halide (e.g., AgCl, AgBr) in certain solvents, which shifts the equilibrium towards the products. quora.com
Silver(I) fluoride has been successfully employed in the nucleophilic fluorination of benzyl (B1604629) bromide at room temperature, and its reactivity can be enhanced by the addition of triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF), which aids in dissolving the AgF salt. rsc.org In the context of aryl halides, palladium-catalyzed fluorination often employs silver fluoride as the fluorinating agent. For instance, the transformation of 1-bromo-4-cyano-toluene to its fluorinated analog was achieved using silver fluoride in the presence of a palladium catalyst. frontiersin.org
Silver(II) fluoride (AgF₂) is a more powerful fluorinating agent than AgF. wikipedia.org It can be used for the fluorination of various organic compounds, including aromatic systems, although selective monofluorination can be challenging. wikipedia.org For example, the reaction of benzene (B151609) with AgF₂ yields fluorobenzene. wikipedia.org The reactivity of AgF₂ in halogen exchange is also evident in its vigorous reaction with carbon tetrabromide (CBr₄) and explosive decomposition of carbon tetraiodide (CI₄), while it remains surprisingly inert towards carbon tetrachloride (CCl₄) under similar conditions. uw.edu.pl This highlights the kinetic aspects of these reactions over purely thermodynamic considerations. uw.edu.pl
A summary of representative halogen exchange reactions involving silver fluorides is presented below:
| Starting Material | Silver Fluoride Reagent | Product | Reaction Type | Reference |
| Alkyl Chloride/Bromide | AgF, AgF₂ | Alkyl Fluoride | Swarts Reaction | byjus.comscienceinfo.com |
| Benzyl Bromide | AgF | Benzyl Fluoride | Nucleophilic Substitution | rsc.org |
| 1-Bromo-4-cyano-toluene | AgF (with Pd catalyst) | 4-Cyano-fluorotoluene | Catalytic Halogen Exchange | frontiersin.org |
| Benzene | AgF₂ | Fluorobenzene | Aromatic Fluorination | wikipedia.org |
| Carbon Tetrabromide | AgF₂ | Bromine (evolved) | Redox/Halogen Exchange | uw.edu.pl |
Desulfurization-Fluorination Mechanisms Involving Silver Fluoride
Silver fluorides, particularly silver(I) fluoride (AgF), are effective reagents in desulfurization-fluorination reactions, a process that converts a carbon-sulfur bond into a carbon-fluorine bond. This transformation is particularly useful for synthesizing geminal difluorides and trifluoromethyl ethers from thio-functionalized precursors.
A notable application is the conversion of thionoesters and related compounds to difluoroalkyl ethers. The mechanism for the AgF-mediated fluorination of thionoesters to difluoroethers has been established. researchgate.net This reaction has been extended to the synthesis of 2,2-difluoro-1,3-benzodioxoles from their corresponding thionobenzodioxole precursors. researchgate.netresearchgate.net The reaction proceeds through an oxocarbenium ion intermediate, which has been detected by ¹⁹F NMR spectroscopy. researchgate.net The proposed mechanism involves the initial attack of AgF on the thiocarbonyl sulfur, followed by the elimination of silver sulfide (B99878) (Ag₂S) and subsequent fluorination steps. researchgate.net
Proposed Mechanism for Desulfurization-Fluorination of Thionobenzodioxoles with AgF: researchgate.net
Initial Attack: The silver(I) fluoride attacks the sulfur atom of the thiocarbonyl group.
Intermediate Formation: An intermediate is formed, which then collapses, leading to the formation of an oxocarbenium ion.
Fluorination: The oxocarbenium ion is then attacked by a fluoride ion.
Final Product: A second fluorination step, facilitated by another equivalent of AgF, results in the formation of the geminal difluorobenzodioxole product with the concurrent formation of Ag₂S.
Silver fluorides also play a crucial role in the synthesis of N-trifluoromethyl (N-CF₃) compounds from dithiocarbamates. The reaction of N,N-diorganodithiocarbamates with excess AgF leads to the formation of diorgano(trifluoromethyl)amines. academie-sciences.fr The mechanism involves an oxidative desulfurization-fluorination process where the C=S group is converted to a CF₂ group, and subsequent reaction leads to the N-CF₃ moiety. academie-sciences.fr
The reaction of amines with carbon disulfide (CS₂) in the presence of AgF provides a direct route to N-CF₃ compounds. The proposed mechanism starts with the formation of a thioamide species, which then undergoes desulfurization-fluorination facilitated by the high affinity of Ag⁺ for sulfur. chinesechemsoc.org
| Substrate Type | Silver Fluoride Reagent | Product Type | Key Intermediate | Reference |
| Thionobenzodioxoles | AgF | Difluorobenzodioxoles | Oxocarbenium ion | researchgate.netresearchgate.net |
| Dithiocarbamates | AgF | N-Trifluoromethyl amines | Thiocarbamoyl fluoride | academie-sciences.fr |
| Amines (with CS₂) | AgF | N-Trifluoromethyl amines | Thioamide species | chinesechemsoc.org |
| Xanthates | AgF₂ | Trifluoromethyl ethers | Not specified | mdpi.com |
| Aryloxydifluoroacetic acids | AgF₂ | Aryl trifluoromethyl ethers | Not specified | mdpi.com |
These reactions underscore the utility of silver fluorides in leveraging the high Ag-S affinity to drive the replacement of sulfur with fluorine, providing access to a range of valuable organofluorine compounds.
Investigation of Selective Fluorination Pathways (e.g., Mono- and Late-Stage Fluorination)
The selective introduction of fluorine atoms, particularly in the final steps of a complex molecule's synthesis (late-stage fluorination), is of paramount importance in medicinal chemistry and materials science. nih.gov Silver fluorides, especially AgF₂, have emerged as powerful reagents for achieving selective C-H fluorination under remarkably mild conditions. nih.gov
A significant advancement has been the site-selective C-H fluorination of nitrogen-containing heteroarenes like pyridines and diazines using AgF₂. nih.govorgsyn.org This method allows for the direct conversion of a C-H bond adjacent to the nitrogen atom into a C-F bond with exceptional selectivity. nih.govgoogle.com The reactions are typically fast, occurring at ambient temperature, and tolerate a wide array of functional groups. nih.govorgsyn.org This selectivity is attributed to a pathway inspired by the classic Chichibabin amination reaction. nih.gov The resulting 2-fluoropyridines are valuable intermediates that can undergo subsequent nucleophilic aromatic substitution (SₙAr) reactions. orgsyn.orgorgsyn.org
The electronic properties of the substrate influence the reaction rates. Competition experiments have shown that the reactivity of pyridines and diazines towards AgF₂ is affected by electron-withdrawing or electron-donating substituents. acs.org While highly electron-deficient substrates may react in lower yields, the method has proven effective for complex molecules, including the synthesis of a fluorinated analog of etravirine. acs.org
Silver-catalyzed late-stage fluorination of aryl stannanes has also been developed, demonstrating broad functional group tolerance, including protic groups like alcohols. nih.govnih.gov This method is distinct from traditional palladium-catalyzed cross-coupling reactions and is proposed to proceed through a multinuclear high-valent silver fluoride complex. nih.govcas.cn This bimetallic or multinuclear mechanism, involving Ag(I)-Ag(I) redox interactions, may lower the energy barrier for the crucial C-F reductive elimination step. cas.cnacs.org
Examples of Selective Fluorination with Silver Fluorides:
| Substrate Class | Reagent | Selectivity | Conditions | Application | Reference |
| Pyridines & Diazines | AgF₂ | C-H bond α to Nitrogen | Ambient temperature, 1 hour | Late-stage functionalization, SₙAr precursors | nih.govorgsyn.org |
| Aryl Stannanes | Ag(I) salts / F-TEDA-PF₆ | Ipso-fluorination | 65-90 °C | Late-stage fluorination of complex molecules | nih.govnih.gov |
| Arylboronic Acids | AgF | Ipso-fluorination | Stoichiometric silver | Synthesis of aryl fluorides | nih.govacs.org |
| Alkynes | Ag(I) / Electrophilic F source | (Z)-β-Fluoro-vinyl iodonium salts | Mild conditions | Synthesis of Z-monofluoroalkenes | acs.org |
| α-Bromoamides | AgF | Retention of configuration | Mild conditions | Stereoselective fluorination | researchgate.net |
The development of these selective fluorination pathways using silver reagents represents a significant step forward, enabling the synthesis of previously inaccessible or difficult-to-synthesize fluorinated complex molecules. nih.govnih.gov
Kinetics of Silver Fluoride Interactions with Complex Substrates
The reactivity of silver fluorides, particularly the potent oxidant AgF₂, with complex organic and inorganic substrates is often governed by kinetic factors rather than purely thermodynamic predictions. uw.edu.pl While thermodynamics may favor a particular fluorination or oxidation reaction, the reaction may be slow or not occur at all under certain conditions due to high activation barriers or steric hindrance. uw.edu.pl
Studies on the reactivity of AgF₂ with a wide range of highly fluorinated organic compounds have revealed significant kinetic inertness in many cases. uw.edu.plresearchgate.net For instance, AgF₂ is kinetically inert to perfluorinated aromatic hydrocarbons and CCl₄, despite favorable thermodynamics for fluorination. uw.edu.pl In contrast, it reacts vigorously with CBr₄ and explosively with CI₄ at room temperature, indicating much lower kinetic barriers for these reactions. uw.edu.plresearchgate.net Similarly, while C₆F₅OH and CF₃COOH are readily oxidized by AgF₂, the sterically hindered t-C₄F₉OH is kinetically resistant under similar conditions. uw.edu.plresearchgate.net
The reaction of AgF₂ with perfluorinated aromatic nitriles like C₆F₅CN does not lead to simple fluorination but instead initiates a complex radical oligomerization, suggesting a kinetically accessible pathway involving radical intermediates. uw.edu.pl
In the context of selective C-H fluorination of heterocycles, the kinetics are remarkably favorable. The reaction of pyridines and diazines with AgF₂ is typically complete within an hour at ambient temperature. nih.gov The internal temperature of these reactions shows only a modest increase, for example from 22-23 °C to 24-25 °C in the initial phase, indicating a controlled reaction rate. orgsyn.orgorgsyn.org Competition experiments, where two different pyridine (B92270) substrates are reacted with a limited amount of AgF₂, provide insight into the relative rates of fluorination, which are influenced by the electronic properties of the substrates. acs.org These reactions are typically quenched at low conversion to accurately measure the kinetic selectivity. acs.org
The interaction of AgF₂ with inorganic compounds also showcases kinetic control. AgF₂ is kinetically inert towards many stable oxides (e.g., V₂O₅, CrO₃, MoO₃) and salts (e.g., K₂SO₄, KNO₃, KClO₄) at temperatures up to 200 °C, but reacts at higher temperatures. uw.edu.pl This suggests that a significant activation energy must be overcome for these redox reactions to proceed. The reaction with SiCl₄ is violent and exothermic at room temperature, a stark contrast to the inertness of CCl₄, highlighting how changing the central atom dramatically alters the reaction kinetics. uw.edu.pl
Observed Kinetic Behavior of AgF₂ with Various Substrates:
| Substrate | Observed Reactivity with AgF₂ | Implied Kinetic Profile | Reference |
| Perfluorinated Aromatics, CCl₄ | Kinetically inert | High activation energy | uw.edu.pl |
| CBr₄, CI₄ | Vigorous to explosive reaction | Low activation energy | uw.edu.plresearchgate.net |
| t-C₄F₉OH | Kinetically resistant | High activation energy (steric hindrance) | uw.edu.plresearchgate.net |
| Pyridines, Diazines | Rapid reaction at ambient temp. | Low activation energy for selective C-H fluorination | nih.govacs.org |
| K₂SO₄, KNO₃, KClO₄ | Inert up to 200 °C, reacts at higher temp. | High activation energy, overcome by thermal input | uw.edu.pl |
| SiCl₄ | Violent, exothermic reaction at room temp. | Very low activation energy | uw.edu.pl |
These findings demonstrate that the utility and application of silver bifluoride in synthetic chemistry are critically dependent on understanding and controlling the kinetics of its interactions with complex substrates.
Specialized Applications of Silver Fluorides in Chemical Synthesis and Materials Science
Silver Bifluoride (AgF₂H) as a Reagent for Hydrogen Fluoride (B91410) Generation
This compound, also known as silver hydrogen fluoride (AgHF₂), is a valuable precursor for the in-situ generation of hydrogen fluoride (HF) gas. frontiersin.orgfrontiersin.orgresearchgate.netunlv.edunih.gov Its thermal decomposition provides a controlled method for producing HF, which is crucial for specific chemical transformations where the direct handling of highly corrosive and hazardous aqueous hydrofluoric acid is undesirable. frontiersin.orgfrontiersin.orgresearchgate.netunlv.edunih.gov This solid-gas reaction method allows for fluorination processes to occur under milder temperature conditions, typically between 150°C and 250°C. researchgate.net
Applications in Uranium Fluoride Micromaterial Synthesis
A significant application of in-situ HF generation from this compound is in the synthesis of uranium fluoride micromaterials. frontiersin.orgfrontiersin.orgresearchgate.net This method facilitates the chemical transformation of uranium oxide microparticles (such as U₃O₈ and UO₂) into various uranium fluorides, including uranium tetrafluoride (UF₄) and uranyl fluoride (UO₂F₂). frontiersin.orgfrontiersin.orgresearchgate.netunlv.edunih.gov The process is conducted in an autoclave where uranium oxide precursors are exposed to HF gas produced from the thermal decomposition of this compound. frontiersin.orgnih.gov
A key advantage of this technique is the preservation of the original morphology of the precursor material. frontiersin.orgfrontiersin.orgresearchgate.netunlv.edu For instance, uranium oxide microspheres, microrods, and microplates can be converted into their corresponding uranium fluoride analogues with well-defined geometries. frontiersin.orgnih.gov This morphological control is critical for applications in the nuclear industry, such as in the development of advanced nuclear fuels and materials for nuclear forensics. frontiersin.orgfrontiersin.org The reaction between U₃O₈ microrods or microplates and this compound has been shown to be a highly efficient method for producing UO₂F₂ microrods and microplates with high yield (~90%). nih.gov
Table 1: Synthesis of Uranium Fluoride Micromaterials using this compound This table is interactive. Users can sort and filter the data.
| Precursor Material | Fluorinating Agent | Product | Key Finding | Reference |
|---|---|---|---|---|
| U₃O₈ and UO₂ microspheres, microrods, and microplates | This compound (decomposed to HF gas) | UF₄, UO₂F₂ micromaterials | Morphology of the precursor is retained in the final product. frontiersin.orgfrontiersin.orgresearchgate.netunlv.edunih.gov | frontiersin.org, frontiersin.org, researchgate.net, unlv.edu, nih.gov |
| U₃O₈ microrods and microplates | This compound (decomposed to HF gas) | UO₂F₂ microrods and microplates | High yield (~90%) and well-defined geometry identical to the precursor. nih.gov | nih.gov |
Advanced Synthetic Transformations Facilitated by Silver(II) Fluoride (AgF₂)
Silver(II) fluoride (AgF₂) is a powerful fluorinating and oxidizing agent utilized in a variety of advanced synthetic transformations. wikipedia.orgoakwoodchemical.comchemeurope.com As a rare example of a silver(II) compound, its high reactivity enables the fluorination of substrates that are typically resistant to other fluorinating agents. wikipedia.orguic.edu
Synthesis of Perfluorinated Organic Compounds
AgF₂ is effectively used in the preparation of perfluorinated organic compounds. wikipedia.orgoakwoodchemical.com The fluorination can proceed through several pathways, including the replacement of hydrogen or halogen atoms with fluorine, or the addition of fluorine across double bonds. wikipedia.org Although highly effective, the high cost of AgF₂ has limited its use to laboratory-scale synthesis rather than large-scale industrial applications. wikipedia.orgchemeurope.com
Fluorination of Complex Molecules (e.g., Cyclopropanols, Alkyl Halides, Benzofurans)
The high reactivity of AgF₂ has been harnessed for the fluorination of various complex organic molecules. uic.edu To control its reactivity and enhance selectivity, reactions are often conducted under cryogenic conditions. uic.edu
Cyclopropanols: Silver-catalyzed oxidative fluorination of cyclopropanols leads to the formation of β-fluoroketones through a radical rearrangement process. uic.edursc.org This method provides a direct and highly effective route for the site-specific synthesis of these valuable fluorinated compounds. rsc.org
Alkyl Halides: AgF₂ can transform alkyl tertiary bromides into their corresponding alkyl tertiary fluorides. uic.edu This is a notable application as the synthesis of sterically hindered fluorides can be challenging. The Swarts reaction, a well-known method for preparing alkyl fluorides from alkyl chlorides or bromides, often employs heavy metal fluorides like silver fluoride. unacademy.com
Benzofurans: The reaction of AgF₂ with benzofurans results in the formation of 2,3-difluoro-2,3-dihydrobenzofurans. uic.edu Other methods for the dearomatizing difunctionalization of benzofurans have also been developed, highlighting the importance of this structural motif. nih.gov
Table 2: Fluorination of Complex Molecules with Silver(II) Fluoride This table is interactive. Users can sort and filter the data.
| Substrate Class | Product Class | Key Features | Reference |
|---|---|---|---|
| Cyclopropanols | β-Fluoroketones | Oxidative fluorination via radical rearrangement. uic.edursc.org | uic.edu, rsc.org |
| Alkyl Tertiary Bromides | Alkyl Tertiary Fluorides | Transformation under cryogenic conditions. uic.edu | uic.edu |
Site-Selective and Chemo-Selective Fluorination Strategies
A significant challenge in synthetic chemistry is achieving site-selective and chemo-selective fluorination, particularly in complex molecules with multiple reactive sites. uic.edu AgF₂ has proven to be a valuable tool in this regard, especially when reaction conditions are carefully controlled. uic.edu For instance, in the fluorination of 3,5-disubstituted pyridines, AgF₂ can exhibit modest to high selectivity for fluorination adjacent to specific substituents, such as an ether group. acs.org The choice of solvent and temperature can influence the selectivity of the fluorination reaction. uic.edu Furthermore, silver-catalyzed reactions have been developed for the chemoselective fluorination of aliphatic carboxylic acids and α-bromoamides, demonstrating the versatility of silver-based reagents in achieving selective C-F bond formation. organic-chemistry.orgresearchgate.net
Applications in Heteroarene Fluorination
AgF₂ has emerged as a key reagent for the site-selective C-H fluorination of nitrogen-containing heteroarenes, such as pyridines and diazines. nih.govresearchgate.netgoogle.comwipo.intorgsyn.org This method is particularly noteworthy because it allows for the direct conversion of a C-H bond to a C-F bond without the need for pre-functionalized substrates. nih.govgoogle.comwipo.int The reaction typically occurs at or near ambient temperature and shows exclusive selectivity for fluorination at the position adjacent to the nitrogen atom (the 2-position). nih.govgoogle.comwipo.intorgsyn.org
This methodology is highly tolerant of various functional groups, including amines, ethers, amides, and esters, making it suitable for the late-stage fluorination of complex, medicinally important compounds. acs.orggoogle.comorgsyn.org The resulting 2-fluoropyridines are also valuable synthetic intermediates that can undergo subsequent nucleophilic aromatic substitution (SNAr) reactions to introduce a wide range of other functional groups. researchgate.netorgsyn.org
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | AgF₂H or AgHF₂ |
| Silver(II) Fluoride | AgF₂ |
| Hydrogen Fluoride | HF |
| Uranium Tetrafluoride | UF₄ |
| Uranyl Fluoride | UO₂F₂ |
| Triuranium Octoxide | U₃O₈ |
| Uranium Dioxide | UO₂ |
| Uranium Trioxide | UO₃ |
| Pyridine (B92270) | C₅H₅N |
| Diazine | C₄H₄N₂ |
| Benzofuran | C₈H₆O |
| β-Fluoroketone | R-CO-CH(F)-R' |
| 2,3-difluoro-2,3-dihydrobenzofuran | C₈H₆F₂O |
Applications of Silver(I) Fluoride (AgF) in Organic and Inorganic Synthesis.ruifuchemical.comchemicalbook.com
Silver(I) fluoride (AgF) is a versatile reagent in both organic and inorganic chemistry. ruifuchemical.comchemicalbook.com Unlike other silver halides, it is highly soluble in water and has some solubility in organic solvents like acetonitrile (B52724), making it a convenient source of fluoride ions. wikipedia.orgchemeurope.com Its applications range from the addition of fluoride across multiple bonds to its use in catalysis and the formation of complex silver clusters. chemicalbook.comwikipedia.org
Addition of Fluoride Across Multiple Bonds.wikipedia.orgchemeurope.com
A significant application of silver(I) fluoride in organofluorine chemistry is the addition of fluoride to multiple bonds. wikipedia.orgchemeurope.com For instance, AgF reacts with perfluoroalkenes in acetonitrile to yield perfluoroalkylsilver(I) derivatives. wikipedia.orgchemeurope.com This reaction is a key step in the synthesis of various organofluorine compounds. chemicalbook.comfishersci.se
An example of this is the reaction with perfluoroalkenes: RFCF=CF2 + AgF → RFCF(CF3)Ag chemeurope.com
This reactivity makes AgF a valuable tool for chemists seeking to introduce fluorine into organic molecules, a process that can impart unique properties such as increased metabolic stability and lipophilicity. uic.edu
Desulfuration-Fluorination Reagent.ruifuchemical.comwikipedia.org
Silver(I) fluoride also functions as a desulfuration-fluorination reagent, particularly with substrates derived from thiourea. ruifuchemical.comwikipedia.org This type of reaction is useful for converting carbon-sulfur bonds to carbon-fluorine bonds. oakwoodchemical.com A recent study demonstrated a mild and rapid process using AgF to convert thioamides into α,α-difluoromethylene amines. acs.org This method shows considerable tolerance for various functional groups, expanding the synthetic routes available for producing difluoromethylene sulfonamides and perfluoroalkyl amines. acs.org
The general transformation can be represented as: Thioamide + AgF → α,α-Difluoromethylene amine acs.org
This reaction proceeds efficiently at room temperature and provides good to excellent yields, highlighting the utility of AgF in modern organic synthesis. acs.org
Enantioselective Protonation Catalysis.wikipedia.orgpsu.edu
A notable application of silver(I) fluoride is in the field of asymmetric catalysis. psu.edu Specifically, a complex of AgF with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) catalyzes the enantioselective protonation of silyl (B83357) enol ethers. wikipedia.orgpsu.edu This reaction produces nonracemic ketones with a tertiary asymmetric carbon at the α-position, often with high enantioselectivity. psu.eduresearchgate.net The fluoride ion from AgF is thought to activate the silyl group, facilitating the proton transfer from an achiral proton source like methanol. psu.edu This method is a significant advancement in the synthesis of chiral carbonyl compounds. psu.edunih.gov
| Catalyst | Substrate | Product | Enantiomeric Excess (ee) |
| (R)-BINAP-AgF | Trimethylsilyl enol ether of 2-methyl-1-tetralone | (R)-2-methyl-1-tetralone | up to 99% |
| (R)-BINAP-AgF | Trimethylsilyl enol ether of 2-methyl-1-indanone | (R)-2-methyl-1-indanone | up to 98% |
| (R)-BINAP-AgF | Trimethylsilyl enol ether of various acyclic ketones | Optically active ketones | High |
| Data derived from research on BINAP-AgF catalyzed enantioselective protonation. psu.eduresearchgate.net |
Cluster Formation and Tetralkylammonium Fluoride Preparation.wikipedia.org
In inorganic synthesis, silver(I) fluoride plays a crucial role in the formation of silver clusters and the preparation of other useful fluoride compounds. The reaction of a concentrated solution of AgF with silver acetylide leads to the formation of a unique, chandelier-like [Ag10]2+ cluster containing an endohedral acetylenediide. wikipedia.org
Furthermore, AgF provides a convenient laboratory method for preparing tetralkylammonium fluorides. By reacting a tetralkylammonium bromide with an aqueous solution of AgF, the corresponding tetralkylammonium fluoride can be synthesized. chemicalbook.comwikipedia.org
Utilization of Silver Fluorides in Electrochemistry.nanorh.comnasa.gov
Silver fluorides have been explored for their potential in electrochemical applications, such as in batteries and other electrochemical devices. nanorh.com The high theoretical energy density of silver difluoride (AgF2) makes it a promising cathode material for high-energy-density batteries with non-aqueous electrolytes. nasa.gov
Research has focused on developing methods to prepare thin-film silver fluoride electrodes. One such method involves depositing silver onto a graphite (B72142) substrate and then fluorinating it with elemental fluorine to form silver difluoride. nasa.gov These electrodes have demonstrated electrochemical activity and can be discharged with high efficiency in non-aqueous electrolytes. nasa.gov
A study involving a polymer gel electrolyte system composed of polyvinylidene fluoride (PVDF) and silver triflate (AgCF3SO3) showed a significant increase in ionic conductivity with higher concentrations of the silver salt. worldscientific.com This indicates that silver-containing electrolytes can exhibit favorable properties for battery applications. worldscientific.com The electrochemical oxidation of silver electrodes in molten alkali fluorides has also been investigated to understand the reaction mechanisms relevant to high-temperature electrochemical systems. researchgate.net
| Electrode System | Electrolyte | Key Finding |
| Thin-film AgF2 on graphite | Non-aqueous | Can be discharged with >70% efficiency. nasa.gov |
| PVDF + AgCF3SO3 | Polymer gel | Ionic conductivity increases by two orders of magnitude with increasing salt concentration. worldscientific.com |
| Silver electrode | Molten LiF-NaF-KF eutectic | Investigated electrochemical oxidation process. researchgate.net |
Role of Silver Compounds in Transition-Metal-Catalyzed Fluorination.nih.govbeilstein-journals.org
Silver compounds, particularly silver(I) and its complexes, are increasingly recognized for their role in transition-metal-catalyzed fluorination reactions. nih.govbeilstein-journals.org While palladium has traditionally dominated this field, silver catalysis is emerging as a powerful alternative for carbon-fluorine bond formation. nih.govnih.gov
A significant breakthrough is the silver-catalyzed late-stage fluorination of complex organic molecules, including polypeptides and alkaloids. nih.gov This method demonstrates exceptional functional group tolerance. nih.gov The proposed mechanism is distinct from conventional cross-coupling and may involve a multinuclear high-valent silver fluoride complex. nih.gov
In 2012, a silver-catalyzed radical decarboxylative fluorination of aliphatic carboxylic acids was developed, which proceeds in aqueous solution under mild conditions. beilstein-journals.org This reaction is believed to involve a Ag(III)-mediated single-electron transfer (SET) followed by a fluorine transfer. beilstein-journals.org Spectroscopic and kinetic studies suggest that Ag(II) is a key intermediate oxidant in the decarboxylative fluorination reaction when using Selectfluor as the fluorine source. researchgate.net
The versatility of silver in catalyzing fluorination reactions opens new avenues for the synthesis of fluorinated compounds, which are highly valuable in pharmaceuticals, agrochemicals, and materials science. nih.govbeilstein-journals.org
Emerging Research Frontiers in Silver Fluoride Chemistry
Development of Novel Silver Fluoride (B91410) Catalytic Systems
The unique properties of silver fluorides have positioned them as powerful reagents and catalysts in organic synthesis. Researchers are actively developing novel catalytic systems that leverage silver's ability to facilitate challenging fluorination reactions. Silver(I) fluoride (AgF) is used in palladium-catalyzed allylic fluorination of allylic chlorides. beilstein-journals.org Silver(II) fluoride (AgF₂) has proven effective for the site-selective C-H fluorination of pyridines and diazines, a significant transformation for modifying complex molecules in drug discovery. orgsyn.org This reaction is notable for its high functional group tolerance and operation at near-ambient temperatures with a single, commercially available reagent. orgsyn.org
Silver-mediated catalysis is also crucial for decarboxylative fluorination, converting aliphatic carboxylic acids into fluorinated compounds. acs.org Mechanistic studies suggest these reactions proceed through a Ag(II) intermediate. acs.org Furthermore, silver catalysts or stoichiometric silver reagents efficiently promote the addition of fluorine-containing nucleophiles to aryne intermediates, providing a non-traditional route to synthesize aryl fluorides (Ar-F) from non-aromatic precursors. rsc.org Silver-catalyzed vinylogous fluorination of vinyldiazoacetates has also been developed, yielding γ-fluoro-α,β-unsaturated carbonyls, with applications in the late-stage fluorination of complex molecules like steroids. nih.gov
Exploration of Unusual Oxidation States and Coordination Geometries of Silver
A major frontier in silver fluoride chemistry is the synthesis and characterization of compounds featuring silver in unusual oxidation states, primarily +2 and +3. wikipedia.org Fluorine's extreme electronegativity is uniquely capable of stabilizing these high oxidation states. americanscientist.orgnih.gov Silver(II) fluoride (AgF₂) is a rare and well-documented example of a stable Ag(II) compound. wikipedia.orgwikipedia.org Neutron diffraction studies confirmed the +2 oxidation state for silver in AgF₂, dispelling earlier hypotheses that it might be a mixed-valence compound like Ag⁺[Ag³⁺F₄]⁻ under normal conditions. wikipedia.org The Ag²⁺ ion has a 4d⁹ electron configuration, making it a Jahn-Teller active ion, which leads to a tetragonally elongated octahedral coordination geometry in the crystal structure of AgF₂. uspex-team.org
The +3 oxidation state is even rarer and requires potent oxidizing agents to achieve. wikipedia.org Compounds like potassium tetrafluoroargentate(III) (KAgF₄) exemplify Ag(III). wikipedia.org The Ag³⁺ ion (4d⁸ configuration) is typically found in a square-planar coordination environment with Ag-F bond lengths shorter than 2 Å. arxiv.org Research also focuses on mixed-valence fluorides containing both Ag⁺/Ag²⁺ or Ag²⁺/Ag³⁺. nih.govarxiv.org These materials, such as Ag₂F₅ and Ag₃F₈, are of great interest for their potential electronic and magnetic properties. uspex-team.org
Advancements in High-Pressure Synthesis and Characterization of Silver Fluorides
High-pressure synthesis has become an indispensable tool for exploring the silver-fluorine system, leading to the discovery of novel compounds and unusual crystal structures. uspex-team.org Applying pressure can dramatically alter the thermodynamic stability of different stoichiometries, making it possible to synthesize phases that are inaccessible at ambient conditions. uspex-team.orgrsc.org For example, theoretical and experimental studies have shown that high pressure can stabilize new mixed-valence Ag⁺/Ag²⁺ fluorides, such as Ag₃F₄ and Ag₂F₃, which are predicted to be thermodynamically stable at low pressures. nih.govarxiv.org
High-pressure studies on known silver fluorides have also revealed fascinating structural transformations. Silver(I) fluoride (AgF), which has a rock salt structure at ambient pressure, transforms to a cesium chloride (CsCl) structure at approximately 2.7 GPa. wikipedia.orgacs.orgosti.gov Even more complex behavior is observed for silver(II) fluoride (AgF₂). acs.orgosti.gov Combined experimental and theoretical investigations have shown that upon compression, AgF₂ transitions from its ambient-pressure layered structure to an intermediate orthorhombic layered structure and then to an unprecedented nanotubular phase. acs.orgosti.gov These high-pressure synthesis and characterization techniques are crucial for expanding the known landscape of binary and ternary silver fluorides. rsc.org
Computational Design and Prediction of New Silver-Fluorine Materials with Tailored Properties
Computational methods, particularly density functional theory (DFT) and first-principles evolutionary algorithms, are playing a pivotal role in guiding the synthesis of new silver-fluorine materials. uspex-team.orgacs.org These theoretical tools allow researchers to predict the stability, crystal structures, and electronic and magnetic properties of hypothetical compounds under various pressure conditions. uspex-team.orgarxiv.orgrsc.org Such in silico predictions have been instrumental in identifying promising synthetic targets.
For instance, variable-composition evolutionary searches have been used to systematically explore the Ag-F phase diagram at pressures up to 300 GPa, revealing several hitherto unknown stable phases. uspex-team.orgacs.org Computational studies have also predicted that certain ternary silver(II) fluorides, such as AgCuF₄ and AgNiF₄, could be synthesized at elevated pressures (7–15 GPa). rsc.org A particularly exciting area of computational prediction is the possibility of high-temperature superconductivity in doped silver fluoride systems. uspex-team.orgcornell.edu The electronic and structural similarities between AgF₂ and the parent compounds of cuprate (B13416276) superconductors have fueled theoretical explorations into designing silver fluoride-based materials with tailored electronic properties that might lead to superconductivity. cornell.eduarxiv.org
Strategies for Enhancing Selectivity and Efficiency in Silver-Mediated Fluorinations
Improving the selectivity and efficiency of fluorination reactions is a key goal in synthetic chemistry, and silver-mediated methods are at the forefront of this effort. Researchers are developing various strategies to control the outcomes of these reactions. For silver-catalyzed decarboxylative fluorination, the choice of fluorine source, such as using NFSI instead of Selectfluor, and the inclusion of additives like sodium persulfate, can provide evidence for the reaction mechanism and help optimize conditions. acs.org
In the palladium-catalyzed fluorination of allylic chlorides, the use of specific ligands, such as Trost's bisphosphine ligand, in conjunction with AgF as the fluoride source, is critical for achieving high regio- and enantioselectivity. beilstein-journals.org For the fluorination of aryl stannanes and silanes, the choice of the silver salt (e.g., AgOTf, Ag₂O) and reaction conditions are crucial. harvard.edunih.gov For example, in the fluorination of arylstannanes, AgOTf was found to be an effective mediator. harvard.edu The development of catalytic variants, even if only requiring 5 mol% of a silver source like Ag₂O, represents a significant step towards more efficient and practical fluorination protocols. rsc.org These strategies, often involving careful tuning of reagents, catalysts, and reaction parameters, are essential for making silver-mediated fluorinations more applicable to the synthesis of complex molecules like pharmaceuticals and agrochemicals. orgsyn.orgharvard.edu
Interdisciplinary Research at the Interface of Silver Fluoride Chemistry and Materials Science
The study of silver fluorides extends beyond fundamental chemistry into the interdisciplinary realm of materials science. uw.edu.pl The unique electronic and magnetic properties of Ag(II) fluorides make them compelling candidates for novel quantum materials. arxiv.orguw.edu.pl In particular, AgF₂ is considered a close analogue to the parent compounds of high-temperature cuprate superconductors, sparking research into creating new magnetic and electronic materials based on divalent silver. nih.govarxiv.org
In another area, silver(I) coordination polymers incorporating fluorinated β-diketonate ligands are being investigated for the creation of functional materials. mdpi.com The photosensitivity of these compounds allows for the low-temperature synthesis of materials, and they are also being explored for their antimicrobial properties. mdpi.com Nanotechnology represents another significant interdisciplinary frontier. foliamedica.bg Nano-silver fluoride (NSF), an experimental formulation combining silver nanoparticles, chitosan (B1678972), and fluoride, has been developed as an anti-caries agent in dentistry. ijfmr.com This approach merges the antimicrobial properties of silver with the remineralizing effects of fluoride, showcasing how fundamental silver fluoride chemistry can be translated into practical applications in biomaterials and preventive medicine. ijfmr.comnih.gov This convergence of chemistry, physics, and materials science continues to uncover new functionalities and applications for silver fluoride-based materials. uw.edu.plfoliamedica.bg
Q & A
Basic Research Questions
Q. What are the established laboratory protocols for synthesizing high-purity Silver Bifluoride (AgF₂)?
- Methodological Answer : Synthesis typically involves direct fluorination of silver precursors (e.g., AgNO₃) using hydrogen fluoride (HF) or potassium bifluoride (KHF₂) under controlled anhydrous conditions. Purification requires vacuum sublimation to remove unreacted HF or byproducts. Characterization should include X-ray diffraction (XRD) for crystal structure validation, elemental analysis for stoichiometric confirmation, and thermogravimetric analysis (TGA) to assess purity .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound’s structural properties?
- Methodological Answer :
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use hydrofluoric acid (HF)-resistant gloves and fume hoods due to AgF₂’s hygroscopic nature and HF release upon hydrolysis. Emergency neutralization kits (e.g., calcium gluconate gel) must be accessible. Regular air monitoring via ion-selective electrodes is advised to detect HF leaks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported decomposition temperatures of this compound across studies?
- Methodological Answer : Discrepancies often arise from atmospheric moisture or impurities. Design experiments using hermetically sealed TGA chambers with inert gas purging (argon/nitrogen). Compare decomposition profiles of samples synthesized via different routes (e.g., aqueous vs. anhydrous methods). Statistical meta-analysis of historical data can identify outliers tied to methodological flaws .
Q. What experimental strategies are effective in studying this compound’s reactivity with organic substrates for catalytic applications?
- Methodological Answer : Employ a factorial design to test variables: substrate molar ratios (1:1 to 1:5), solvent polarity (DMF vs. THF), and temperature (25–100°C). Use in situ Fourier-transform infrared (FTIR) spectroscopy to monitor intermediate formation. Control experiments with alternative fluoride sources (e.g., KF) can isolate AgF₂-specific effects .
Q. How should computational models be validated against experimental data for this compound’s electronic properties?
- Methodological Answer : Compare DFT-predicted band structures with ultraviolet-visible (UV-Vis) spectroscopy results. Calibrate models using hybrid functionals (e.g., B3LYP) and basis sets (e.g., LANL2DZ for Ag). Discrepancies >5% require re-evaluation of lattice parameters or inclusion of spin-orbit coupling effects .
Q. What methodologies address sampling bias in heterogeneous this compound batches during analytical studies?
- Methodological Answer : Implement stratified random sampling: divide batches into subsamples based on synthesis lot or granulometry. Use laser diffraction for particle size distribution analysis. Report subsampling error (sFE) using incremental sampling protocols and validate homogeneity via ANOVA of replicate measurements .
Data Analysis & Reproducibility
Q. How can researchers statistically analyze conflicting data on this compound’s solubility in polar solvents?
- Methodological Answer : Apply Bland-Altman plots to compare inter-laboratory solubility measurements. Control for variables like solvent purity (HPLC-grade vs. technical-grade) and agitation methods. Transparent reporting of confidence intervals (95% CI) and outlier exclusion criteria is critical .
Q. What steps ensure reproducibility in this compound synthesis across laboratories?
- Methodological Answer : Publish detailed protocols in supplementary materials, including:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
